(4-Ethoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(4-ETHOXYBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves the following steps:
Formation of the Ethoxybenzoyl Intermediate: This can be achieved by reacting 4-ethoxybenzoic acid with a suitable activating agent like thionyl chloride to form 4-ethoxybenzoyl chloride.
Nucleophilic Substitution: The 4-ethoxybenzoyl chloride is then reacted with piperazine to form 1-(4-ethoxybenzoyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(4-ethoxybenzoyl)piperazine with 2-(pyridin-4-yl)ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzoyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
- 1-(4-Chlorobenzoyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
- 1-(4-Fluorobenzoyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
Uniqueness
1-(4-ETHOXYBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-5-3-18(4-6-19)20(24)23-15-13-22(14-16-23)12-9-17-7-10-21-11-8-17/h3-8,10-11H,2,9,12-16H2,1H3 |
InChI Key |
LGAIANDWZUCJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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